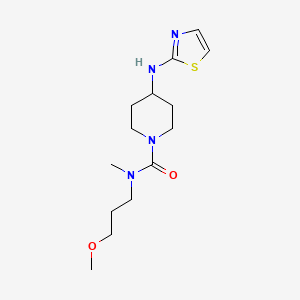![molecular formula C10H10ClN5 B6624681 N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential for use in medicinal chemistry. It belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, including JAK2, FLT3, and c-Kit. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been shown to have biochemical and physiological effects on cancer cells. It inhibits the activity of certain protein kinases, which leads to the suppression of cell proliferation and induction of apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is its potential as an inhibitor of protein kinases, which are involved in various cellular processes. This makes it a promising candidate for the development of new anticancer drugs. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, the study of its mechanism of action and its effects on normal cells could provide valuable insights for the development of new drugs with fewer side effects. Finally, the investigation of its potential as an inhibitor of other protein kinases could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine can be synthesized using various methods. One of the commonly used methods is the reaction between 5-chloropyrimidine-4-carboxylic acid and 6-aminopyridine-3-carbaldehyde in the presence of a catalyst. Another method involves the reaction between 5-chloropyrimidine-4-carbaldehyde and 6-aminopyridine-3-amine in the presence of a reducing agent. Both methods result in the formation of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine as a white solid.
Aplicaciones Científicas De Investigación
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been studied for its potential use in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-5-13-6-16-10(8)15-4-7-1-2-9(12)14-3-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWGQCPAHIEVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC2=NC=NC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-1-[[3-(methoxymethyl)phenyl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624606.png)
![7-(5-Fluoro-2-methylphenoxy)-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624614.png)
![2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide](/img/structure/B6624616.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-spiro[5.5]undecan-3-ylpyrrolidine-1-carboxamide](/img/structure/B6624618.png)
![3-bromo-N-[(3-methyltriazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B6624622.png)


![4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol](/img/structure/B6624658.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)
![5-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B6624679.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![2,5-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-3-sulfonamide](/img/structure/B6624685.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)